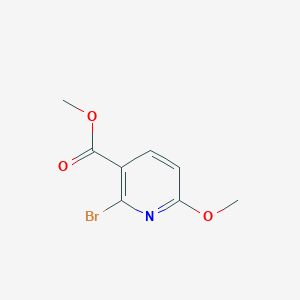

Methyl 2-bromo-6-methoxynicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEYDTHXMHRDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856954 | |

| Record name | Methyl 2-bromo-6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009735-23-2 | |

| Record name | Methyl 2-bromo-6-methoxy-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009735-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-bromo-6-methoxynicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Bromo 6 Methoxynicotinate

Classical Preparative Routes to Methyl 2-bromo-6-methoxynicotinate

Classical approaches to the synthesis of this compound typically involve a multi-step sequence starting from a pre-functionalized pyridine (B92270) ring. A common strategy hinges on the synthesis of the corresponding carboxylic acid, 2-bromo-6-methoxynicotinic acid, followed by esterification.

One potential route to the 2-bromo-6-methoxynicotinic acid precursor involves the diazotization of 2-amino-6-methoxynicotinic acid, followed by a Sandmeyer-type reaction. wikipedia.orgbyjus.com The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), which is then displaced by a bromide ion, often using a copper(I) bromide catalyst. wikipedia.org

Once the 2-bromo-6-methoxynicotinic acid is obtained, the final step is a classical Fischer esterification. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction equilibrium is typically driven towards the ester product by using a large excess of methanol or by removing the water formed during the reaction. masterorganicchemistry.com

A direct, analogous reported synthesis for the isomeric compound, methyl 6-bromo-2-methoxynicotinate, involves the esterification of 6-bromo-2-methoxynicotinic acid with iodomethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF). chemicalbook.com This method offers an alternative to acid-catalyzed esterification, particularly for substrates that may be sensitive to strong acids. A similar approach could be envisioned for the synthesis of the target molecule from 2-bromo-6-methoxynicotinic acid.

Table 1: Comparison of Classical Esterification Methods

| Method | Reagents | Catalyst/Base | Solvent | Typical Conditions | Typical Yield (%) |

|---|---|---|---|---|---|

| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | 60-80 |

| Williamson-type Ether Synthesis | Iodomethane | K₂CO₃ | DMF | Room Temp, 16h | ~40 (for isomer) |

Regioselective Synthesis Strategies for this compound

The precise placement of three different substituents on the pyridine ring necessitates highly regioselective synthetic strategies. These methods often offer more convergent and efficient routes compared to classical multi-step syntheses.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.eduorganic-chemistry.org In the context of synthesizing this compound, a plausible strategy would involve the DoM of a 2-bromo-6-methoxypyridine intermediate. The methoxy (B1213986) group can act as a directing metalation group (DMG), guiding a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent C-5 position. clockss.org However, the pyridine nitrogen itself can also direct metalation to the C-6 position, and the bromine atom can influence the acidity of adjacent protons. The interplay of these directing effects would need to be carefully considered.

A more likely successful DoM strategy would start with 2-methoxypyridine (B126380). The methoxy group can direct lithiation to the C-3 position. acs.orgacs.org The resulting aryllithium species can then be carboxylated by quenching with carbon dioxide (dry ice), followed by an acidic workup to yield 2-methoxynicotinic acid. Subsequent bromination and esterification would then be required to arrive at the final product. The challenge in this approach lies in the selective bromination of the 2-methoxynicotinic acid at the desired position.

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto electron-deficient aromatic rings, such as those in dihalopyridines. masterorganicchemistry.com A viable strategy for this compound could begin with a methyl 2,6-dibromonicotinate precursor. The electron-withdrawing nature of the ester group and the pyridine nitrogen activates both the C-2 and C-6 positions towards nucleophilic attack.

The regioselectivity of the SNAr reaction would be a critical factor. wuxiapptec.com In many dihalopyridines, substitution at the C-4 position is favored over the C-2 position. However, in 2,6-dihalopyridines, the situation is more complex and can be influenced by the nature of the nucleophile and the other substituents on the ring. stackexchange.combaranlab.org Reaction of methyl 2,6-dibromonicotinate with one equivalent of sodium methoxide (B1231860) would likely yield a mixture of the 2-methoxy and 6-methoxy isomers. The separation of these isomers could be challenging, making this a less ideal route from a practical standpoint. However, careful control of reaction conditions, such as temperature and solvent, might favor the formation of the desired 6-methoxy isomer.

Halogen exchange reactions, such as the Finkelstein reaction, provide a means to interconvert different halogen substituents on an aromatic ring. byjus.comwikipedia.orgorganic-chemistry.org While the classic Finkelstein reaction is an SN2 process on alkyl halides, analogous transformations on aryl halides can be achieved, often with the aid of a metal catalyst. wikipedia.org

A potential application of this strategy would be to start with a more readily available methyl 2-chloro-6-methoxynicotinate. A halogen exchange reaction could then be employed to replace the chlorine atom with bromine. This could be attempted using a bromide source, such as sodium bromide or copper(I) bromide, potentially in a high-boiling polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP). The success of this approach would depend on the relative reactivity of the C-Cl versus the C-Br bond and the ability to drive the equilibrium towards the desired product.

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. These "green" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. nih.govwikipedia.org The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and purities of the desired products. sciepub.commdpi.com

Several steps in the synthesis of this compound could be amenable to microwave assistance. For example, the esterification of 2-bromo-6-methoxynicotinic acid with methanol could be significantly accelerated using microwave heating. organic-chemistry.orgrsc.org Similarly, SNAr reactions, which often require high temperatures and long reaction times under conventional heating, can be performed much more efficiently in a microwave reactor. sci-hub.senih.gov A microwave-assisted SNAr reaction of methyl 2,6-dibromonicotinate with sodium methoxide could potentially offer a rapid entry to the 2-bromo-6-methoxy and 2-methoxy-6-bromo isomers. The development of a microwave-assisted protocol would align with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of more environmentally friendly solvents. nih.gov

Table 2: Potential Microwave-Assisted Reactions in the Synthesis of this compound

| Reaction Type | Conventional Conditions | Microwave Conditions | Potential Advantages |

|---|---|---|---|

| Esterification | Reflux in methanol with H₂SO₄ (hours) | Sealed vessel, methanol, H₂SO₄ (minutes) | Reduced reaction time, energy savings |

| SNAr | Reflux in methanol/DMF (hours) | Sealed vessel, methanol/DMF (minutes) | Reduced reaction time, improved yield |

Continuous Flow Reaction Technologies and Scalability

The transition from traditional batch processing to continuous flow manufacturing represents a significant advancement in the synthesis of complex molecules like this compound. This shift is driven by the numerous advantages offered by flow chemistry, including enhanced safety, improved reaction control, and greater scalability. contractpharma.commt.comeuropeanpharmaceuticalreview.commanufacturingchemist.commt.com Continuous flow processes are increasingly being adopted in the pharmaceutical and fine chemical industries for the production of high-value intermediates and active pharmaceutical ingredients. contractpharma.comeuropeanpharmaceuticalreview.com

In a continuous flow setup, reactants are pumped through a network of tubes or channels, where they mix and react. mt.commt.com The reaction conditions, such as temperature, pressure, and residence time, can be precisely controlled, leading to higher yields and purities of the desired product. mt.commt.com This level of control is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volumes within the flow reactor minimize safety risks. mt.comeuropeanpharmaceuticalreview.com

For the synthesis of this compound, a multi-step process can be envisioned in a continuous flow system. The synthesis of pyridine derivatives, which are structurally related to nicotinic acid esters, has been successfully demonstrated using flow chemistry. researchgate.netresearchgate.netmdpi.comuc.ptvcu.edu For instance, reactions involving lithiation and subsequent functionalization, which are often employed in the synthesis of substituted pyridines, can be performed more safely and efficiently in a flow reactor. The precise temperature control afforded by flow systems is crucial for preventing side reactions and ensuring the stability of organometallic intermediates.

The scalability of a synthetic process is a critical factor in chemical manufacturing. Continuous flow technology offers significant advantages in this regard compared to traditional batch methods. manufacturingchemist.com Scaling up a batch reaction often involves significant process redevelopment and can lead to issues with heat and mass transfer. In contrast, scaling up a continuous flow process is typically achieved by either running the system for a longer duration or by "numbering-up," which involves using multiple flow reactors in parallel. manufacturingchemist.com This approach avoids the challenges associated with increasing the size of a batch reactor and allows for a more seamless transition from laboratory-scale synthesis to pilot-plant and full-scale production.

A hypothetical comparison between a batch and a continuous flow process for a key step in the synthesis of a precursor to this compound is presented in the table below. This data is illustrative of the typical improvements observed when transitioning to flow chemistry for similar heterocyclic syntheses.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Key Bromination Step

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | 8 hours | 15 minutes (residence time) |

| Yield | 75% | 92% |

| Operating Temperature | -78 °C | -70 °C |

| Throughput | 1 kg / 12-hour shift | 5 kg / 12-hour shift |

| Safety Profile | High risk due to large volume of hazardous reagents | Significantly lower risk due to small reaction volume |

| Product Purity | Requires chromatographic purification | High purity, may not require further purification |

The data in Table 1 highlights the potential for significant process intensification with continuous flow technology. The dramatic reduction in reaction time and the increase in yield can lead to substantial cost savings and a more efficient manufacturing process. manufacturingchemist.com

Furthermore, the integration of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC), into a continuous flow setup allows for real-time monitoring of the reaction progress. mt.com This enables immediate adjustments to the reaction parameters to maintain optimal conditions and ensure consistent product quality, which is a key aspect of modern process analytical technology (PAT) initiatives in the pharmaceutical industry.

The development of a continuous flow process for the synthesis of this compound would likely involve several stages, starting with a feasibility study to identify suitable reaction conditions. This would be followed by process development and optimization, and finally, a scale-up study to demonstrate the viability of the process for large-scale production. contractpharma.com The use of packed-bed reactors with heterogeneous catalysts is another advanced technique that can be incorporated into a continuous flow system to simplify post-reaction procedures by eliminating the need for catalyst separation. contractpharma.com

Elucidation of Chemical Reactivity and Transformative Potential of Methyl 2 Bromo 6 Methoxynicotinate

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C2 position of the pyridine (B92270) ring is susceptible to displacement by various nucleophiles. This reactivity is characteristic of halogenated pyridines, which can undergo nucleophilic aromatic substitution (SNAr) reactions. The rate and success of these substitutions are influenced by the electronic nature of the pyridine ring and the strength of the incoming nucleophile.

Displacement with Oxygen Nucleophiles

The substitution of the 2-bromo substituent by oxygen-based nucleophiles, such as alkoxides or phenoxides, is a key transformation for introducing new ether linkages. While direct experimental data for methyl 2-bromo-6-methoxynicotinate is not extensively detailed in readily available literature, the principles of nucleophilic aromatic substitution on similar electron-deficient aromatic systems are well-established. The reaction with a generic alkoxide, for instance, would proceed via a Meisenheimer-like intermediate, where the nucleophile attacks the carbon bearing the bromine atom. The presence of the electron-withdrawing ester group and the ring nitrogen atom helps to stabilize the negative charge of this intermediate, thereby facilitating the substitution.

The general reaction scheme involves heating the bromo-precursor with an excess of the corresponding alcohol in the presence of a strong base, such as sodium hydride or potassium carbonate, to generate the alkoxide in situ.

Table 1: General Conditions for Nucleophilic Substitution with Oxygen Nucleophiles

| Parameter | Condition |

| Nucleophile | Sodium/Potassium alkoxide or phenoxide |

| Solvent | Corresponding alcohol, DMF, or DMSO |

| Temperature | Elevated temperatures (e.g., 80-120 °C) |

| Base | NaH, K₂CO₃ (if starting from alcohol) |

This reaction pathway allows for the synthesis of various 2-alkoxy or 2-aryloxy-6-methoxynicotinates, which are valuable intermediates in medicinal chemistry and materials science.

Amination and Amination Reactions

The direct displacement of the bromine atom with nitrogen nucleophiles, known as amination, is a fundamental method for constructing C-N bonds. Research on the amination of related 2-bromopyridine (B144113) systems demonstrates the feasibility of this transformation. For instance, the amination of 2-bromo-6-methylaminopyridine has been successfully carried out, highlighting the reactivity of the 2-bromo position on a substituted pyridine ring. utdallas.edubldpharm.com This process typically requires heating the substrate with a primary or secondary amine, often in a polar aprotic solvent.

The reaction conditions can be tailored based on the nucleophilicity and volatility of the amine. For less reactive amines, higher temperatures and the use of a base like potassium carbonate may be necessary to facilitate the reaction.

Table 2: Representative Amination Reaction of a 2-Bromopyridine Derivative

| Reactant | Amine | Product |

| 2-Bromo-6-methylpyridine | Ammonia | 2-Amino-6-methylpyridine |

| 2-Bromo-6-methylpyridine | Benzylamine | 2-(Benzylamino)-6-methylpyridine |

These amination strategies provide a direct route to 2-amino-6-methoxynicotinate derivatives, which are precursors to a wide range of biologically active compounds.

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines like this compound are excellent substrates for these reactions. The C-Br bond can be readily activated by palladium catalysts, enabling a variety of coupling processes.

Heck Vinylation and Derivatives

The Heck reaction is a powerful palladium-catalyzed method for the vinylation of aryl halides. pdx.edusigmaaldrich.com This reaction involves the coupling of the aryl halide with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. pdx.educhemicalbook.com The reaction typically proceeds with high stereoselectivity, yielding the trans-alkene product. pdx.edu

For this compound, a Heck reaction with an alkene like n-butyl acrylate would lead to the formation of a substituted methyl cinnamate (B1238496) derivative. The reaction is generally carried out at elevated temperatures in a polar aprotic solvent like DMF. utdallas.edu A variety of palladium sources and phosphine (B1218219) ligands can be employed to optimize the reaction. sigmaaldrich.com

Table 3: Typical Conditions for Heck Vinylation of Aryl Bromides

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, or other Pd(0) or Pd(II) sources |

| Ligand | Triphenylphosphine (PPh₃), or other phosphine ligands |

| Base | Triethylamine (NEt₃), K₂CO₃, or NaOAc |

| Solvent | DMF, NMP, or acetonitrile |

| Temperature | 80-140 °C |

The resulting vinylated nicotinates are versatile intermediates that can undergo further transformations, making the Heck reaction a key tool for molecular diversification.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. chemicalbook.com this compound is an ideal substrate for Suzuki coupling, reacting with a wide range of aryl, heteroaryl, or vinyl boronic acids or their esters.

This reaction offers a highly efficient and functional-group-tolerant method for introducing diverse substituents at the 2-position of the pyridine ring. The synthesis of 2-aryl-6-methoxynicotinates, for example, can be readily achieved under standard Suzuki conditions.

Table 4: General Suzuki-Miyaura Coupling Conditions

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd catalysts |

| Boron Reagent | Arylboronic acid or ester |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Toluene, dioxane, DMF, or aqueous mixtures |

| Temperature | 60-110 °C |

The utility of this reaction is demonstrated in the synthesis of complex molecules, where the Suzuki coupling is often a key bond-forming step. chemicalbook.com

Buchwald-Hartwig Amination for Nicotinamide (B372718) Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This method is often more efficient and general than direct nucleophilic substitution, particularly for less reactive amines. For this compound, this reaction provides a powerful route to a diverse array of N-substituted 2-amino-6-methoxynicotinamide (B13925379) precursors.

The reaction typically employs a palladium catalyst in combination with a bulky electron-rich phosphine ligand, such as SPhos or XPhos, and a strong, non-nucleophilic base like sodium tert-butoxide.

Table 5: Typical Buchwald-Hartwig Amination Conditions for 2-Bromopyridines

| Parameter | Condition |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | BINAP, SPhos, XPhos, or other bulky phosphine ligands |

| Base | NaOtBu, LiHMDS, or K₃PO₄ |

| Solvent | Toluene, dioxane, or THF |

| Temperature | 80-110 °C |

The reaction is highly versatile, allowing for the coupling of a wide range of primary and secondary amines, leading to the synthesis of complex nicotinamide derivatives that are of significant interest in pharmaceutical research.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.nettamu.edu This reaction is particularly valuable for the functionalization of heteroaromatic compounds like this compound. The presence of the bromine atom at the 2-position of the pyridine ring makes it an excellent substrate for palladium-catalyzed Sonogashira coupling reactions.

The reaction is typically carried out under mild conditions, employing a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base which also can act as the solvent. researchgate.netsigmaaldrich.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, palladium complexes with phosphine ligands are commonly used. While copper(I) iodide is a common co-catalyst, copper-free Sonogashira couplings have also been developed. nih.gov

In the context of substituted bromopyridines, such as 2-amino-3-bromopyridines, Sonogashira coupling with various terminal alkynes has been shown to proceed in good to excellent yields. researchgate.netrsc.orgcjcatal.com These reactions provide a direct route to 2-alkynylpyridine derivatives, which are important intermediates in the synthesis of more complex heterocyclic systems. rsc.orgcjcatal.com The reaction conditions for the Sonogashira coupling of related bromopyridine derivatives are summarized in the table below.

| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | rsc.orgcjcatal.com |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 80 | - | |

| Pd(OAc)₂ / SPhos | - | K₂CO₃ | Dioxane | 100 | - | |

| Pd₂(dba)₃ / XPhos | - | Cs₂CO₃ | t-BuOH | 110 | - | |

| This table presents a summary of typical conditions for Sonogashira coupling reactions involving bromopyridine derivatives. |

Following the initial Sonogashira coupling, the newly introduced alkyne moiety can undergo a variety of further functionalizations. For example, the terminal alkyne can be subjected to hydrogenation to yield the corresponding alkyl-substituted pyridine. chemsrc.com This two-step sequence of Sonogashira coupling followed by hydrogenation provides a versatile method for the introduction of diverse alkyl groups at the 2-position of the pyridine ring. chemsrc.com

Ester Hydrolysis and Derivatization of the Carboxylate Moiety

The methyl ester group at the 3-position of this compound is amenable to hydrolysis to the corresponding carboxylic acid, 2-bromo-6-methoxynicotinic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. The resulting carboxylic acid is a key intermediate for further derivatization. chemimpex.com

Once the carboxylic acid is obtained, a wide range of transformations can be performed at the carboxylate moiety. One of the most common derivatizations is the formation of amides through coupling with primary or secondary amines. This reaction is typically facilitated by a coupling agent, such as a carbodiimide, or by converting the carboxylic acid to a more reactive species like an acid chloride. An organophosphorus-catalyzed method has been reported for the three-component condensation of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines, showcasing a modern approach to amide bond formation. thermofisher.com This highlights the potential for converting the carboxylate group of the hydrolyzed product into a variety of amide derivatives, which are prevalent motifs in medicinal chemistry.

| Reactant | Reagents | Product | Reaction Type | Reference |

| This compound | 1. NaOH(aq), Heat; 2. HCl(aq) | 2-bromo-6-methoxynicotinic acid | Ester Hydrolysis | chemimpex.com |

| 2-bromo-6-methoxynicotinic acid | Amine, Coupling Agent | 2-bromo-6-methoxy-N-substituted-nicotinamide | Amide Formation | thermofisher.com |

| This table illustrates the hydrolysis of the methyl ester and subsequent derivatization to an amide. |

Investigations into Oxidation and Reduction Pathways

The pyridine ring and its substituents in this compound can participate in oxidation and reduction reactions, although these are noted to be less common than substitution reactions for the related 2-bromo-6-methoxynicotinic acid. chemimpex.com

Reduction: The most significant reduction pathway for pyridine derivatives is the catalytic hydrogenation of the aromatic ring to form the corresponding piperidine. researchgate.netresearchgate.net This transformation typically requires a transition metal catalyst, such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or ruthenium-based catalysts, under a hydrogen atmosphere. researchgate.netrsc.orgcjcatal.com The reaction conditions, including the choice of catalyst, solvent, and pressure, can be tuned to achieve high yields and selectivity. Studies on the hydrogenation of various pyridine derivatives have shown that the electronic nature of the substituents can influence the reaction rate. For instance, in one study, 2-methoxypyridine (B126380) was found to be less reactive towards hydrogenation compared to pyridine itself, suggesting that the electron-donating methoxy (B1213986) group may deactivate the ring towards reduction. cjcatal.com It is also possible to selectively reduce other functional groups in the presence of the pyridine ring or to hydrogenate the ring while retaining other functionalities depending on the chosen conditions. researchgate.net

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide in the presence of a catalyst, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). tamu.eduarkat-usa.org The N-oxidation of alkylpyridines is an industrially relevant reaction. tamu.edu The resulting pyridine N-oxides are versatile intermediates that can undergo further reactions. For example, 2-hydroxypyridine-N-oxide derivatives have been investigated for their chelating properties. nih.gov

| Transformation | Reagents/Catalyst | Product | Pathway | References |

| Pyridine Ring Reduction | H₂, Ru/C or PtO₂ | Piperidine Ring | Reduction | researchgate.netrsc.orgcjcatal.com |

| Pyridine N-Oxidation | H₂O₂, catalyst or m-CPBA | Pyridine N-oxide | Oxidation | tamu.eduarkat-usa.org |

| This table summarizes the general oxidation and reduction pathways for the pyridine core. |

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms of the key transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Sonogashira Coupling Mechanism: The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. tamu.edutcichemicals.com

Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex to form a palladium(II) species.

Copper Cycle: Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

Transmetalation: The copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. In copper-free Sonogashira reactions, the mechanism is believed to proceed through two interconnected palladium cycles, where one palladium complex activates the alkyne. tamu.edu

Ester Hydrolysis Mechanism: The hydrolysis of the methyl ester group under basic conditions proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the carboxylate anion. In the final step, acidification of the reaction mixture protonates the carboxylate to give the carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring: Although not a primary focus of the sections above, it is important to note that the 2-bromo substituent can also be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen makes the 2- and 4-positions particularly susceptible to nucleophilic attack. nih.govstenutz.eu The mechanism involves the addition of a nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates the reaction. nih.govstenutz.eu In the final step, the leaving group (bromide) is eliminated, restoring the aromaticity of the pyridine ring. The reactivity order in SNAr reactions of halopyridines can vary depending on the nucleophile and reaction conditions. researchgate.netpipzine-chem.com

Methyl 2 Bromo 6 Methoxynicotinate As a Versatile Synthetic Intermediate

Building Block for Complex Polycyclic Heterocyclesresearchgate.net

The strategic placement of reactive sites on the pyridine (B92270) ring of methyl 2-bromo-6-methoxynicotinate makes it an ideal precursor for the synthesis of fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents.

Synthesis of Cyclopenta[b]pyridin-2,5-diones

While direct literature examples detailing the synthesis of cyclopenta[b]pyridin-2,5-diones from this compound are not prevalent, the structure of the starting material lends itself to plausible synthetic strategies. A potential and logical approach involves an intramolecular Heck reaction. wikipedia.orgchim.itlibretexts.org This powerful palladium-catalyzed cyclization is widely used for the formation of carbocyclic and heterocyclic rings. wikipedia.org

A hypothetical synthetic pathway could involve the initial functionalization of the bromine at the 2-position via a Sonogashira or Stille coupling to introduce a side chain containing an alkene. Subsequent intramolecular Heck cyclization would then form the cyclopentane (B165970) ring fused to the pyridine core. The dione (B5365651) functionality could be introduced through oxidation of a pre-existing or subsequently installed cyclopentene (B43876) ring. The versatility of the intramolecular Heck reaction in constructing complex polycyclic systems suggests its applicability in this context. researchgate.net

Precursor for Fused 2-Pyridones

The synthesis of fused 2-pyridones, a scaffold present in numerous compounds with significant biological activity, represents a key application of this compound. diva-portal.orgdiva-portal.org These structures are often pursued for their potential as antibacterial agents and kinase inhibitors. diva-portal.orgnih.gov General synthetic strategies for ring-fused 2-pyridones often involve the manipulation of substituted pyridines to facilitate intramolecular cyclization reactions. diva-portal.orgdiva-portal.org

One conceptual approach to a fused 2-pyridone from this compound could involve an initial nucleophilic aromatic substitution of the 2-bromo group, followed by a series of transformations to introduce a suitable side chain at the 5-position. This side chain could then participate in a cyclization reaction to form the fused ring. The methoxy (B1213986) group at the 6-position can be a precursor to the pyridone carbonyl, often revealed by demethylation.

Functionalization for Diverse Nicotinate (B505614) Scaffolds

The bromine atom in this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the creation of diverse nicotinate scaffolds.

This functionalization is critical for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of a molecule's biological properties. Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents.

The following table provides a conceptual overview of the types of diverse nicotinate scaffolds that can be accessed from this compound through these powerful synthetic methods.

| Reaction Type | Coupling Partner | Resulting Scaffold | Potential Application |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-6-methoxynicotinate | Kinase Inhibitors, Anti-inflammatory |

| Sonogashira | Terminal alkyne | 2-Alkynyl-6-methoxynicotinate | Precursor for further cyclizations |

| Buchwald-Hartwig | Amine | 2-Amino-6-methoxynicotinate | Pharmaceutical intermediates |

Role in the Construction of Advanced Pharmaceutical Scaffoldsresearchgate.net

The development of novel therapeutic agents often relies on the synthesis of new molecular scaffolds that can interact with biological targets in unique ways. This compound is a valuable starting material for the construction of such advanced pharmaceutical scaffolds, particularly those based on pyridone and fused pyridone frameworks.

Pyridone-containing structures are known to exhibit a wide range of biological activities, including acting as kinase inhibitors. nih.govnih.govresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk The development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.uk

The 3-aminopyridin-2-one scaffold, for example, has been identified as a promising starting point for the development of inhibitors for kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy. icr.ac.uk By utilizing this compound, medicinal chemists can access substituted pyridone cores that can be further elaborated into potent and selective kinase inhibitors. The ability to systematically modify the scaffold through cross-coupling reactions allows for the optimization of binding affinity and pharmacokinetic properties.

The following table illustrates the progression from the starting material to a conceptual advanced pharmaceutical scaffold.

| Compound Name | Structure | Description |

| This compound | C₈H₈BrNO₃ | The versatile starting material with key functional groups for elaboration. |

| Methyl 2-amino-6-methoxynicotinate | C₈H₁₀N₂O₃ | An intermediate formed via amination, introducing a key nitrogen substituent. |

| A Fused Pyridone Kinase Inhibitor Scaffold | Varies | A complex, polycyclic structure designed to bind to the active site of a specific kinase, potentially incorporating elements from the starting material and subsequent modifications. |

Applications of Methyl 2 Bromo 6 Methoxynicotinate and Its Derivatives in Medicinal Chemistry

Development of Novel Therapeutic Agents Utilizing Nicotinate (B505614) Scaffolds

The nicotinate scaffold, a derivative of niacin (vitamin B3), is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The strategic functionalization of this scaffold is a key strategy in drug discovery. Methyl 2-bromo-6-methoxynicotinate, with its bromine atom and methoxy (B1213986) group, offers chemists versatile handles for modification, enabling the exploration of a wide chemical space to develop novel therapeutic agents.

The bromine at the 2-position is particularly useful as it can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, thereby modulating the biological activity of the resulting compounds. The methoxy group at the 6-position can influence the electronic properties and metabolic stability of the molecule, which are critical parameters in drug design.

Design and Synthesis of Specific Enzyme and Receptor Modulators

The adaptability of the this compound scaffold has been leveraged to create specific modulators for several important biological targets.

TRK Kinase Inhibitors and Acquired Drug Resistance

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated by gene fusions, drive the growth of various cancers. While first-generation TRK inhibitors have shown significant efficacy, the emergence of acquired resistance mutations in the kinase domain limits their long-term benefit. Research into next-generation TRK inhibitors that can overcome this resistance is a critical area of focus. Although direct synthesis from this compound is not explicitly detailed in the available literature, the core principles of designing inhibitors that can bind to mutated kinase domains often involve the exploration of novel heterocyclic scaffolds where a nicotinate-derived core could play a role.

PI3Kδ Degraders and PROTAC Technology

Phosphoinositide 3-kinase delta (PI3Kδ) is a key enzyme in immune cell signaling, and its inhibitors are used in the treatment of certain B-cell malignancies. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins rather than just inhibiting them. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The development of PI3Kδ-targeting PROTACs is an active area of research. The nicotinate scaffold is being explored as a potential component in the design of such molecules, where it could serve as a core structure for the target-binding ligand.

Dopamine (B1211576) and Serotonin (B10506) Receptor Antagonists

Dopamine and serotonin receptors are crucial targets for the treatment of a wide range of central nervous system disorders, including schizophrenia, depression, and Parkinson's disease. The development of selective antagonists for specific receptor subtypes is a major goal in neuropharmacology. For instance, antagonists of the dopamine D2 and serotonin 5-HT2A receptors are a cornerstone of antipsychotic therapy. The chemical versatility of the nicotinate scaffold makes it an attractive starting point for the synthesis of novel ligands for these receptors. A patent for novel modulators of cortical dopaminergic and NMDA-receptor-mediated glutamatergic neurotransmission highlights the potential of related structures in this therapeutic area, suggesting that derivatives of this compound could be valuable candidates for exploration.

Anti-tubercular and Antibacterial Agents

The rise of multidrug-resistant bacteria, particularly Mycobacterium tuberculosis, has created an urgent need for new antibacterial and anti-tubercular agents with novel mechanisms of action. Nicotinic acid and its derivatives have long been known to have a role in the treatment of tuberculosis, with isoniazid (B1672263) being a key example. The search for new anti-tubercular drugs has led to the exploration of various heterocyclic scaffolds. While direct synthesis from this compound is not prominently featured in current literature, the related 2-bromo-6-methoxynicotinic acid has been noted for its antimicrobial properties, particularly against Mycobacterium tuberculosis. This suggests that the nicotinate core is a promising template for the development of new anti-infective agents.

Structure-Activity Relationship (SAR) Studies of Functionalized Nicotinates

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how modifications to a chemical structure affect its biological activity. For nicotinate derivatives, SAR studies focus on understanding the impact of different substituents on the pyridine (B92270) ring.

For example, in the context of kinase inhibitors, the nature of the group introduced at the 2-position (replacing the bromine) can significantly influence the compound's potency and selectivity for the target kinase. The size, shape, and electronic properties of this substituent can determine how well the molecule fits into the ATP-binding pocket of the enzyme.

Influence of Halogenation on Biological Activity

The presence and nature of halogen substituents can profoundly impact the biological activity of a molecule. Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

In the context of nicotinic acid derivatives, the introduction of a halogen atom can lead to enhanced biological activity. For instance, studies on other halogenated nicotinic acid derivatives have shown that the position and type of halogen can be critical for their interaction with specific receptors. acs.org The bromine atom in this compound, being a moderately lipophilic and electron-withdrawing group, can influence the molecule's ability to cross cell membranes and interact with hydrophobic pockets within a receptor's binding site.

Research on related halogenated compounds has demonstrated that halogen substitution can lead to improved potency. For example, a study on halogenated cytisine (B100878) derivatives, which also feature a pyridine ring, revealed that bromination can significantly increase both affinity and efficacy at certain nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. This effect is attributed to the halogen atom's ability to form favorable interactions, such as halogen bonds, with the receptor.

Furthermore, quantum computational studies on di-halogen substituted nicotinic acid derivatives have indicated that halogen substitution can alter the molecule's electronic properties, such as the HOMO-LUMO gap, which in turn can influence its reactivity and biological activity. researchgate.net While specific studies on the biological impact of the 2-bromo substitution in this compound are not extensively documented in publicly available literature, the principles derived from similar structures suggest that this halogenation is a key determinant of its potential as a pharmacophore.

Substituent Effects on Receptor Binding Affinity

Beyond halogenation, other substituents play a crucial role in modulating the receptor binding affinity of nicotinic acid derivatives. The 6-methoxy group in this compound is another key feature that can influence its biological profile.

The methoxy group, being an electron-donating group, can affect the electron distribution within the pyridine ring, which can in turn influence the strength of its interaction with receptor residues. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket of a target receptor.

Structure-activity relationship (SAR) studies on various classes of receptor ligands have consistently shown that the size, shape, and electronic nature of substituents are critical for high-affinity binding. For example, in a series of 2,6-methano-3-benzazocines, which are also nitrogen-containing heterocyclic compounds, the introduction of an oxygenated substituent on a phenyl ring led to ligands with picomolar affinity for the µ opioid receptor. nih.gov This highlights the significant impact that oxygen-containing functional groups can have on receptor affinity.

Molecular Docking and Computational Studies for Ligand-Target Interactions

Molecular docking and other computational methods are invaluable tools in modern drug discovery for predicting and analyzing the interactions between a ligand and its target receptor at the molecular level. nih.gov These techniques can provide insights into the binding mode, affinity, and selectivity of a compound, thereby guiding the design of more potent and specific analogs.

For a molecule like this compound, molecular docking studies could be employed to predict its binding orientation within the active site of a target receptor. Such studies would involve generating a 3D model of the compound and "docking" it into the crystal structure of the target protein. The scoring functions used in docking algorithms can then estimate the binding energy and identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.

Computational studies on related nicotinic acid derivatives have successfully utilized these methods. For instance, a homology model of the nicotinic acid receptor GPR109A was constructed and used to dock a high-throughput screening hit, leading to the design of new compounds with significantly improved binding affinity. nih.gov Similarly, molecular dynamics simulations have been used to study the conformational dynamics of nicotinic receptor binding sites, providing a deeper understanding of the structural changes that occur upon agonist binding. elifesciences.org

In the case of this compound, computational analysis could elucidate the specific roles of the 2-bromo and 6-methoxy substituents in receptor binding. For example, docking simulations could reveal whether the bromine atom participates in a halogen bond with a specific amino acid residue and how the methoxy group orients itself within the binding pocket to form favorable interactions. This information would be instrumental in guiding the synthesis of new derivatives with optimized interactions and, consequently, improved biological activity.

Computational Chemistry and Theoretical Investigations of Methyl 2 Bromo 6 Methoxynicotinate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the molecular structure and electronic properties of organic compounds. For pyridine (B92270) derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-31+G*) are commonly employed to achieve a balance between accuracy and computational cost. mostwiedzy.pl Such studies on related pyridine structures reveal how substituents influence the electron density distribution across the aromatic ring, which is crucial for predicting reactivity. researchgate.net

A DFT analysis of Methyl 2-bromo-6-methoxynicotinate would begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, a wealth of electronic data can be calculated. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, the nitrogen atom and carbonyl oxygen would be expected to be electron-rich centers. mdpi.com

Atomic Charges: Calculating the partial charges on each atom helps to quantify the electronic effects of the bromo, methoxy (B1213986), and methyl ester substituents on the pyridine ring. These charges provide a more detailed view of the molecule's polarity and potential sites for intermolecular interactions. researchgate.net

These computational outputs allow for a detailed prediction of how this compound might behave in chemical reactions, guiding synthetic efforts and mechanistic studies.

Table 1: Representative Data from a Hypothetical DFT Study on this compound This table illustrates the type of data generated from DFT calculations. Actual values would require a specific computational study.

| Calculated Property | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular forces. |

| Electrostatic Potential Minima/Maxima | Locations of highest and lowest electron density. | Predicts sites for electrophilic and nucleophilic reactions. |

Prediction of Synthetic Accessibility and Reaction Pathways

Computational chemistry offers powerful tools for planning and optimizing synthetic routes. The prediction of synthetic accessibility for a target molecule like this compound can be approached through several computational strategies. Modern approaches often combine machine learning with quantum mechanical calculations to identify efficient and sustainable reaction pathways. policyrj.com

The process typically involves:

Retrosynthetic Analysis: Specialized software can propose potential disconnections in the target molecule to identify simpler, commercially available precursors. For a functionalized pyridine, this could involve suggesting reactions that build the pyridine ring or introduce the substituents at specific positions.

Reaction Pathway Evaluation: Once potential synthetic steps are identified, quantum chemistry can be used to evaluate their feasibility. By calculating the thermodynamic properties (e.g., Gibbs free energy of reaction, ΔG) and activation energies for each proposed step, chemists can predict reaction outcomes and identify potential bottlenecks. policyrj.com This allows for the in silico screening of different reagents and conditions to find the most promising route before undertaking experimental work.

Mechanism and Selectivity Prediction: Computational modeling can elucidate the detailed mechanism of key reactions, such as predicting the regioselectivity of substitution on the pyridine ring. This is particularly valuable for complex molecules where multiple reactive sites exist. rsc.orgrsc.org

This computational pre-screening saves significant time and resources in the laboratory by focusing efforts on the most viable synthetic strategies.

Table 2: Hypothetical Computational Workflow for Synthetic Pathway Prediction

| Step | Computational Method | Objective |

|---|---|---|

| 1. Retrosynthesis | Retrosynthesis Prediction Software | Identify potential precursors and key bond disconnections. |

| 2. Reaction Feasibility | DFT Calculations (Thermodynamics) | Calculate reaction energies (ΔH, ΔG) to predict spontaneity. |

| 3. Kinetic Analysis | Transition State Theory & DFT | Calculate activation barriers to predict reaction rates. |

| 4. Solvent Effects | Continuum Solvation Models (e.g., CPCM) | Evaluate the influence of different solvents on the reaction. |

| 5. Catalyst Screening | Molecular Docking & DFT | Predict the efficacy of various catalysts for key transformations. |

Analysis of Molecular Descriptors Relevant to Drug Discovery (e.g., TPSA, Rotatable Bonds)

In medicinal chemistry and drug discovery, molecular descriptors are calculated properties that help predict a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and potential as a drug candidate. While specific experimental or calculated data for this compound is scarce, data for its close isomer, Methyl 6-bromo-2-methoxynicotinate , provides valuable insights. researchgate.net

Key molecular descriptors include:

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better membrane permeability.

Number of Rotatable Bonds: This descriptor counts the number of bonds that allow free rotation. A higher number of rotatable bonds can lead to greater conformational flexibility, which may be beneficial for binding to a target protein but can also negatively impact bioavailability.

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity or "greasiness." It affects solubility, permeability, and metabolic stability.

These descriptors are often used in the context of rules like Lipinski's Rule of Five to quickly assess the "drug-likeness" of a compound.

Table 3: Calculated Molecular Descriptors for the Isomer Methyl 6-bromo-2-methoxynicotinate Data sourced from a computational analysis of the isomer Methyl 6-bromo-2-methoxynicotinate (CAS No. 1009735-24-3). researchgate.net

| Molecular Descriptor | Calculated Value | Significance in Drug Discovery |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 48.42 Ų | Suggests good potential for oral bioavailability and cell membrane permeability. |

| Number of Rotatable Bonds | 3 | Indicates relatively low conformational flexibility, which is generally favorable for drug-likeness. |

| Consensus LogP (o/w) | 1.85 | Represents a balanced lipophilicity, favorable for both solubility and permeability. |

| Number of H-bond Acceptors | 4.0 | Indicates potential for forming hydrogen bonds with biological targets. |

| Number of H-bond Donors | 0.0 | Lacks hydrogen bond donating capability. |

The analysis of these descriptors for the closely related isomer suggests that the this compound scaffold possesses physicochemical properties that are favorable for consideration in a drug discovery program.

Emerging Research Directions and Patent Landscape

Exploration of Methyl 2-bromo-6-methoxynicotinate in Advanced Materials Science

The unique electronic and structural properties of pyridine-based compounds have made them attractive building blocks for advanced materials. While research specifically detailing the use of this compound in this domain is still in its early stages, the broader class of nicotinate (B505614) and pyridine (B92270) derivatives is seeing significant exploration in organic electronics.

Substituted pyridines are being investigated for their potential in organic semiconductors, which are crucial components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The nitrogen atom in the pyridine ring imparts electron-accepting properties, which can be finely tuned by the addition of various substituents. The bromo and methoxy (B1213986) groups present in this compound, for instance, can influence the molecule's electron affinity, solubility, and solid-state packing, all of which are critical factors in the performance of organic electronic materials.

Researchers are exploring how modifying the substituents on the pyridine ring can regulate the electronic properties of metal complexes, which can act as catalysts or functional materials. This ability to tailor the electronic characteristics of such molecules opens up possibilities for designing novel materials with specific optical and electronic properties for a range of applications.

Intellectual Property and Patent Analysis of Nicotinate Derivatives

The patent landscape for nicotinate derivatives is extensive, reflecting their importance in the development of new pharmaceuticals, agrochemicals, and other functional materials. While patents specifically citing this compound are limited, an analysis of the broader class of nicotinate derivatives provides valuable insights into the intellectual property trends and areas of active research and development.

A review of patent literature indicates a strong focus on the synthesis of novel nicotinate derivatives and their application in treating a wide array of diseases. These patents often claim broad classes of compounds, encompassing various substitutions on the nicotinic acid core.

Chemical Co-Occurrences in Patents

An analysis of patents mentioning nicotinate derivatives reveals frequent co-occurrence with a variety of other chemical entities. This data suggests the common synthetic pathways and the types of final products being targeted.

| Co-occurring Chemical | Likely Role/Context |

| Pyridine | Starting material or related structural motif |

| Nicotinic acid | Core structure for derivatization |

| Thiazole | Heterocyclic component in target molecules |

| Pyrazole | Heterocyclic component in target molecules |

| Imidazole | Heterocyclic component in target molecules |

| Benzene | Common aromatic substituent |

This table is representative of general trends for nicotinate derivatives and may not be specific to this compound.

Chemical-Disease Co-Occurrences in Patents

Patents for nicotinate derivatives frequently link these compounds to the treatment of various diseases, highlighting the therapeutic areas of greatest interest.

| Co-occurring Disease | Therapeutic Area |

| Cancer | Oncology |

| Diabetes Mellitus | Metabolic Disorders |

| Inflammation | Inflammatory Conditions |

| Cardiovascular Diseases | Cardiology |

| Neurological Disorders | Neurology |

This table is representative of general trends for nicotinate derivatives and may not be specific to this compound.

Chemical-Gene Co-Occurrences in Patents

The mechanism of action for many therapeutic compounds involves interaction with specific genes or their protein products. Patent analysis of nicotinate derivatives points to several key gene targets.

| Co-occurring Gene/Protein | Function/Relevance |

| Kinases (e.g., protein kinase) | Cell signaling, cancer therapy |

| Cyclooxygenase-2 (COX-2) | Inflammation |

| Glucokinase | Glucose metabolism, diabetes |

| Kynurenine-3-monooxygenase | Neurological pathways |

| Acetylcholinesterase | Neurotransmission |

This table is representative of general trends for nicotinate derivatives and may not be specific to this compound.

Chemical-Organism Co-Occurrences in Patents

Patents often specify the organisms for which a compound is intended or has been tested. For nicotinate derivatives, the focus is primarily on humans, but also extends to agricultural applications.

| Co-occurring Organism | Context |

| Homo sapiens (Human) | Primary target for therapeutic applications |

| Mus musculus (Mouse) | Common model organism for preclinical studies |

| Various Bacteria | Antimicrobial applications |

| Various Fungi | Antifungal applications |

| Various Plants/Weeds | Herbicidal applications |

This table is representative of general trends for nicotinate derivatives and may not be specific to this compound.

Q & A

Q. Key Considerations :

- Route 1 demands rigorous chromatographic separation, which is impractical for large-scale synthesis.

- Route 2 requires precise control of reaction parameters (e.g., catalyst loading, temperature) to suppress side reactions.

How can researchers address regioselectivity challenges during the synthesis of this compound?

Advanced

Regioselectivity issues arise in displacement reactions due to the electronic similarity of positions 2 and 6 on the pyridine ring. Strategies to mitigate this include:

- Directed metalation : Use directing groups (e.g., methoxy) to bias substitution toward position 2 .

- Protecting group strategies : Temporarily block position 6 with a removable group (e.g., silyl ethers) before introducing bromine at position 2 .

- Computational modeling : Density Functional Theory (DFT) calculations can predict reactive sites by analyzing charge distribution and transition states .

Data Contradiction :

Early attempts using sodium methoxide led to mixtures (e.g., 60:40 ratio of 2-bromo-6-methoxy vs. 6-bromo-2-methoxy products), rendering the method unreliable .

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.9–4.1 ppm (methoxy group) and δ 8.1–8.3 ppm (pyridine protons) confirm substitution patterns .

- ¹³C NMR : Distinct signals for carbonyl (∼165 ppm) and quaternary carbons adjacent to bromine (∼115 ppm) .

- X-ray Crystallography :

Q. Example Structural Data :

| Feature | Observation |

|---|---|

| C-Br Bond Length | 1.89–1.92 Å |

| Methoxy Dihedral Angle | 5–10° (coplanar with ring) |

| Pyridine Ring Planarity | RMSD < 0.02 Å |

How can Heck vinylation be optimized for coupling this compound with alkenes?

Advanced

The Heck reaction with methacrylate to form pyridylacrylate intermediates (e.g., 9 ) requires:

- Catalyst : Pd(OAc)₂ with ligands (e.g., PPh₃) to enhance stability and activity .

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.

- Temperature : 80–100°C balances reaction speed and side-product suppression.

- Additives : NaHCO₃ minimizes acid-induced decomposition of the palladium catalyst .

Q. Yield Optimization :

- Typical yields range from 65–75%, with purity >95% achievable via recrystallization from ethanol/water mixtures .

What are the applications of this compound in heterocyclic synthesis?

Advanced

This compound serves as a precursor for bioactive heterocycles:

- Cyclopenta[b]pyridin-2,5-dione : Synthesized via Heck vinylation, alkene reduction, and Dieckmann cyclization (48% overall yield) .

- Anticancer Agents : The bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic acids to generate biaryl derivatives targeting kinase inhibition .

Case Study :

In a 4-step synthesis, this compound was transformed into a non-glycosidic cardiotonic agent, highlighting its versatility in medicinal chemistry .

How should researchers analyze purity and stability during storage?

Q. Basic

Q. Stability Data :

| Condition | Degradation After 6 Months |

|---|---|

| 25°C (ambient) | 15–20% loss |

| 2–8°C (inert gas) | <5% loss |

What computational tools predict the reactivity of this compound in substitution reactions?

Q. Advanced

Q. Software Recommendations :

- Gaussian 16 : For geometry optimization and transition-state analysis.

- VMD : Visualization of electron density maps to guide synthetic planning .

What are the limitations of current synthetic methodologies for this compound?

Q. Advanced

- Low Regioselectivity : Displacement reactions often yield mixed products, necessitating costly purification .

- Scale-up Challenges : Heck reactions require expensive palladium catalysts, limiting industrial applicability .

- Sensitivity to Moisture : Ester hydrolysis under acidic/basic conditions demands strict anhydrous protocols .

Q. Future Directions :

- Develop earth-abundant catalysts (e.g., Fe, Ni) for greener synthesis .

- Explore flow chemistry to enhance reproducibility and scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.